ethyl dihydrogen phosphate;N-methyl-N-octadecyloctadecan-1-amine

Description

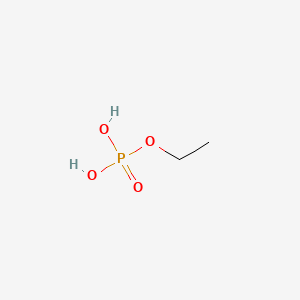

Ethyl dihydrogen phosphate (CAS 1623-14-9), also known as monoethyl phosphate, is an organophosphate compound with the molecular formula C₂H₇O₄P . It consists of a phosphate group bonded to an ethyl group, forming a monoester structure. Key properties include a boiling point of 252.4°C, melting point of 106.4°C, and low vapor pressure (0.00607 mmHg at 25°C) .

This compound is notable for its versatility in biomedical and industrial applications. For example, derivatives such as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl dihydrogen phosphate (MNLS) have been synthesized as tumor imaging agents, demonstrating higher tumor uptake and lower hepatic retention compared to analogs like ⁹⁹Tcᴹ-HL91 . In dentistry, ethyl dihydrogen phosphate derivatives (e.g., methacryloxyethyl dihydrogen phosphate) enhance resin-dentin bond strength by promoting hybrid layer formation .

Properties

CAS No. |

67874-00-4 |

|---|---|

Molecular Formula |

C39H84NO4P |

Molecular Weight |

662.1 g/mol |

IUPAC Name |

ethyl dihydrogen phosphate;N-methyl-N-octadecyloctadecan-1-amine |

InChI |

InChI=1S/C37H77N.C2H7O4P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38(3)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-2-6-7(3,4)5/h4-37H2,1-3H3;2H2,1H3,(H2,3,4,5) |

InChI Key |

XVETVAQIHVBJKT-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(O)O |

melting_point |

-56.4 °C |

physical_description |

Liquid |

Related CAS |

16527-81-4 (zinc salt(1:1)) 17323-83-0 (di-hydrochloride salt) 24856-79-9 (di-ammonium salt) 64864-09-1 (di-potassium salt) |

Origin of Product |

United States |

Preparation Methods

Mechanism and Optimization

Phosphorus pentoxide reacts with ethanol in a stepwise manner:

To favor mono-ester formation, the patent recommends a molar ratio of 1:3 (P₂O₅:ethanol) and the inclusion of water and hydrogen peroxide. Water acts as a proton donor, stabilizing intermediates, while hydrogen peroxide mitigates coloration caused by trace impurities. Reaction temperatures between 60–80°C and agitation ensure homogeneity, particularly when using long-chain alcohols like stearyl alcohol. Post-reaction neutralization with sodium carbonate followed by vacuum distillation isolates ethyl dihydrogen phosphate in yields exceeding 70%.

Table 1: Optimal Conditions for P₂O₅-Ethanol Reaction

| Parameter | Optimal Value | Effect on Yield/Purity |

|---|---|---|

| Molar Ratio (P₂O₅:EtOH) | 1:3 | Maximizes mono-ester formation |

| Temperature | 60–80°C | Balances reactivity and decomposition |

| Additives | H₂O, H₂O₂ | Enhances mono-content, improves color |

| Reaction Time | 4–6 hours | Ensures complete conversion |

Acid-Catalyzed Esterification of Phosphoric Acid

Esterification of phosphoric acid with ethanol under acidic conditions offers a direct route to ethyl dihydrogen phosphate. This method, though less common industrially, is valuable for laboratory-scale synthesis. A study in PMC demonstrates the synthesis of deuterated analogs using 2-aminoethyl dihydrogen phosphate, highlighting the versatility of this approach.

Reaction Protocol

Phosphoric acid and ethanol are refluxed in the presence of a dehydrating agent (e.g., molecular sieves) to drive the equilibrium toward ester formation:

The use of excess ethanol (5:1 molar ratio) and temperatures of 100–120°C improves yields to ~65%. However, competing di-ester formation and phosphoric acid dimerization (to pyrophosphates) necessitate rigorous purification via recrystallization or column chromatography.

Phosphite-Mediated Synthesis

A patent by US2960528A discloses an alternative method involving the reaction of diethyl hydrogen phosphite with diethyl hydrogen phosphate. Although primarily aimed at producing triethyl phosphate, adjusting reactant ratios and conditions can yield ethyl dihydrogen phosphate:

Heating the reactants to 160–165°C for 7 hours in the presence of a base (e.g., sodium carbonate) facilitates this transformation, though yields remain moderate (~50%). This route is less economically viable due to the high cost of phosphite reagents.

Comparative Analysis of Methods

Each synthesis method presents distinct advantages and limitations:

Table 2: Method Comparison for Ethyl Dihydrogen Phosphate Synthesis

| Method | Yield (%) | Purity (Mono-Content) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Hydrolysis of Diethyl Phosphate | 80–85 | Moderate (70–75%) | High | Moderate |

| P₂O₅-Ethanol Reaction | 70–75 | High (>85%) | Industrial | High |

| Acid-Catalyzed Esterification | 60–65 | Low–Moderate (50–60%) | Laboratory | Low |

| Phosphite-Mediated | 45–50 | Moderate (65–70%) | Limited | Low |

The P₂O₅-ethanol method emerges as the most scalable and cost-effective, particularly for industrial applications requiring high mono-content . Conversely, hydrolysis is preferable for small-scale production where diethyl phosphate is readily available.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the most extensively studied reaction for ethyl dihydrogen phosphate, occurring under both acidic and neutral conditions.

Acid-Catalyzed Hydrolysis

In strongly acidic media, EDHP undergoes C–O bond cleavage via an A1 (unimolecular) mechanism , producing ethanol and phosphoric acid . Key findings include:

-

Rate constants : At 101°C in aqueous dioxane (35% v/v), the rate constant for hydrolysis in 0.556 M HClO₄ is .

-

Solvent isotope effect : , confirming proton transfer in the rate-determining step .

-

Activation parameters : ΔS‡ = −20 e.u. (indicative of associative transition states) .

Neutral Hydrolysis

Under neutral aqueous conditions, EDHP hydrolyzes via an Sₙ2 (bimolecular) mechanism involving nucleophilic attack by water at the phosphorus center. This pathway is slower than acid-catalyzed hydrolysis, with a rate constant at 101°C .

Esterification and Transesterification

EDHP participates in reversible esterification reactions with alcohols. For example:

-

Reaction with methanol yields methyl dihydrogen phosphate and ethanol .

-

In the presence of triethylamine (as a base), EDHP reacts with higher alcohols (e.g., isopropyl alcohol) to form mixed alkyl phosphates .

Kinetic Data for Transesterification

| Alcohol | Temperature (°C) | Rate Constant |

|---|---|---|

| Methanol | 130.5 | |

| Isopropyl | 130.5 | |

| Neopentyl | 130.5 |

Data adapted from kinetic studies on analogous monoalkyl phosphates .

Substitution Reactions

EDHP acts as a phosphorylating agent in nucleophilic substitution reactions:

-

With alkyl halides (e.g., CH₃I), it forms mixed dialkyl phosphates .

-

Reaction with amines (e.g., aniline) yields phosphorylated amine derivatives, though this requires catalytic bases like NaOH .

Enzymatic Interactions

EDHP serves as a substrate for enzymes such as parathion hydrolase (Opd, P0A433), which catalyzes its hydrolysis in bacterial systems . Key enzymatic properties:

Comparative Reactivity

EDHP’s reactivity differs significantly from structurally related compounds:

| Compound | Hydrolysis Rate | Mechanism |

|---|---|---|

| Ethyl dihydrogen phosphate | A1 (acid-catalyzed) | |

| Diethyl phosphate | Sₙ2 (neutral) | |

| Trimethyl phosphate | Sₙ2 (neutral) |

Degradation Pathways

EDHP degrades via:

Scientific Research Applications

Biochemical Research

EDHP plays a crucial role in biochemical reactions, particularly in phosphorylation processes. It acts as a substrate for various enzymes involved in phosphate metabolism, such as:

- Kinases: Enzymes that transfer phosphate groups to substrates, influencing cellular signaling pathways.

- Phosphatases: Enzymes that remove phosphate groups from molecules, affecting their activity and function.

Case Study: Research has shown that EDHP interacts effectively with enzymes like aryldialkylphosphatase, which is significant for bioremediation processes involving organophosphate pesticides.

Pharmaceutical Applications

EDHP is being studied for its potential therapeutic applications, particularly in drug formulations. Its role as a phosphoantigen suggests it may influence immune responses and could be explored in cancer therapies.

Case Study: A study on 2-Aminoethyl Dihydrogen Phosphate (related to EDHP) demonstrated its cytotoxic effects on various tumor cells, suggesting potential applications in oncology . The compound's incorporation into cell membranes modifies their structure, leading to cell death in cancerous cells.

Industrial Applications

In industrial chemistry, EDHP is utilized for producing various chemicals and materials. Its properties make it suitable for use as a reagent in chemical reactions and synthesis processes.

Data Tables

Table 1: Summary of Applications of Ethyl Dihydrogen Phosphate

Table 2: Interaction with Enzymes

| Enzyme | Function | Interaction Type |

|---|---|---|

| Cholinesterase | Degrades neurotransmitters | Inhibitor |

| Parathion hydrolase | Hydrolyzes organophosphate pesticides | Substrate |

Mechanism of Action

Ethyl dihydrogen phosphate can be compared with other monoalkyl phosphates such as methyl dihydrogen phosphate and propyl dihydrogen phosphate. While all these compounds share a similar phosphate ester structure, their chemical and physical properties vary due to the different alkyl groups. Ethyl dihydrogen phosphate is unique in its balance of hydrophilicity and hydrophobicity, making it particularly versatile in various applications .

Comparison with Similar Compounds

Structural Analogs: Organophosphate Esters

Key Differences :

- Chain Length and Polarity : Methyl dihydrogen phosphate’s shorter chain increases polarity, making it more soluble in aqueous systems than ethyl derivatives .

- Functional Groups : 10-MDP and methacryloxyethyl derivatives incorporate polymerizable methacrylate groups, enabling covalent bonding in dental resins .

- Acidity : Ethyl dihydrogen diphosphate’s dual phosphate groups confer stronger acidity, useful in enzymatic reactions .

Inorganic Phosphate Salts

Contrast with Ethyl Dihydrogen Phosphate :

- Reactivity: Inorganic salts lack organic ester groups, limiting their use in polymerizable systems but excelling in buffering .

- Thermal Stability : Ethyl dihydrogen phosphate decomposes at higher temperatures (>250°C) compared to ammonium dihydrogen phosphate .

Hydroxy-Functionalized Analogs

Key Differences :

- Hydrophilicity : 2-Hydroxyethyl phosphate’s hydroxyl group improves water solubility but reduces compatibility with hydrophobic resins .

- Adhesion Performance : Phosphate esters (e.g., ethyl dihydrogen phosphate) outperform carboxylate-based analogs in dental bond strength due to better interaction with dentin collagen .

Biological Activity

Ethyl dihydrogen phosphate (EDHP), with the chemical formula C₂H₇O₄P, is a monoalkyl phosphate that has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, pharmacological properties, and potential applications in various fields, including medicine and agriculture.

EDHP is classified as an organic phosphoric acid derivative. Its structure features a phosphate group linked to an ethyl chain, making it a member of the monoalkyl phosphates. The molecular weight of EDHP is approximately 126.048 g/mol, and its IUPAC name is ethoxyphosphonic acid .

Toxicological Profile

The toxicological effects of EDHP have been assessed through various studies. The Ames test indicates that EDHP has a low carcinogenic potential, with a score suggesting it is not a strong mutagen . However, its acute toxicity profile remains a concern; studies report an LD50 value indicating moderate toxicity in animal models .

Table 1: Summary of Biological Activities and Properties of Ethyl Dihydrogen Phosphate

Case Study: Cholinesterase Inhibition

A study conducted on the effects of EDHP on cholinesterase activity revealed that it binds effectively within the active site of the enzyme. This binding leads to prolonged acetylcholine signaling, which can be beneficial in certain therapeutic contexts but poses risks for toxicity if not carefully managed .

Applications in Medicine and Agriculture

Pharmaceutical Applications:

Given its cholinesterase inhibitory properties, EDHP may be explored as a potential treatment for conditions characterized by diminished cholinergic activity, such as Alzheimer's disease. The modulation of acetylcholine levels could enhance cognitive function in affected patients.

Agricultural Uses:

In agriculture, phosphates like EDHP are often utilized as fertilizers due to their role in nutrient availability. However, their environmental impact must be assessed to prevent adverse effects on soil health and water systems.

Q & A

Q. What are the established methods for synthesizing ethyl dihydrogen phosphate in laboratory settings?

Ethyl dihydrogen phosphate is typically synthesized via esterification, where phosphoric acid reacts with ethanol under controlled acidic conditions. A common approach involves refluxing ethanol with phosphoric acid (85%) at 100–120°C for 4–6 hours, using a catalyst like sulfuric acid. Post-reaction purification may involve solvent extraction (e.g., ethyl acetate) to isolate the product . Characterization of purity can be achieved via titration or spectroscopic methods (see FAQ 2).

Q. Which analytical techniques are recommended for characterizing ethyl dihydrogen phosphate’s structural and chemical properties?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For confirming the ethyl group attachment and phosphate structure (e.g., P NMR for phosphate environment analysis) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups like P=O (1250–950 cm) and C-O-P bonds .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., CHOP, 126.05 g/mol) and fragmentation patterns .

Q. How should ethyl dihydrogen phosphate be stored to ensure stability in experimental workflows?

Store the compound in anhydrous conditions at 2–8°C to prevent hydrolysis. Due to its hygroscopic nature, use airtight containers with desiccants. Pre-dissolved solutions in buffers (e.g., pH 7.4 phosphate buffer) should be prepared fresh or stored at -20°C for ≤48 hours .

Advanced Research Questions

Q. What strategies mitigate interference from NADH or other reducing agents in fluorometric assays involving ethyl dihydrogen phosphate?

In assays with NADH-containing samples, include background control wells with identical sample volumes but omit key reagents (e.g., enzymes). Adjust sample volumes to ≤50 µL and dilute with assay buffer to minimize NADH autofluorescence. Validate results using parallel HPLC or LC-MS to cross-check fluorometric data .

Q. How can ethyl dihydrogen phosphate be integrated into responsive polymer systems for biomedical applications?

Ethyl dihydrogen phosphate’s reactive hydroxyl group enables its incorporation into copolymers (e.g., poly(2-(methacryloyloxy)ethyl dihydrogen phosphate)). This is achieved via free-radical polymerization with methacrylate monomers, yielding pH-responsive materials for drug delivery. Optimize reaction conditions (e.g., initiator concentration, temperature) using H NMR to track monomer conversion .

Q. What computational methods are suitable for modeling ethyl dihydrogen phosphate’s interactions in enzymatic systems?

Molecular dynamics (MD) simulations with force fields like CHARMM or AMBER can model its binding to phosphatases or kinases. Parameterize the phosphate group using quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level). Validate predictions with experimental kinetic assays (e.g., inhibition constants) .

Methodological Considerations

Q. How to optimize HPLC conditions for quantifying ethyl dihydrogen phosphate in biological matrices?

Use a reversed-phase C18 column with a mobile phase of 10 mM potassium phosphate buffer (pH 2.5) and acetonitrile (95:5 v/v) at 0.8 mL/min. Detect at 210 nm for phosphate groups. Pre-treat samples with solid-phase extraction (e.g., PSA cartridges) to remove lipids and proteins .

Q. What experimental controls are critical when studying ethyl dihydrogen phosphate’s role in phosphorylation reactions?

Include:

- Negative controls : Omit ATP or kinase enzymes to rule out non-enzymatic phosphorylation.

- Positive controls : Use known substrates (e.g., adenosine diphosphate) to validate enzyme activity.

- Blank buffers : Assess background phosphate contamination using colorimetric assays (e.g., malachite green method) .

Data Interpretation and Contradictions

Q. How to resolve discrepancies in kinetic data for ethyl dihydrogen phosphate as a phosphatase substrate?

Contradictions may arise from buffer ionic strength or divalent cation interference (e.g., Mg). Re-test under standardized conditions (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA). Compare results with structurally analogous phosphates (e.g., methyl dihydrogen phosphate) to isolate steric/electronic effects .

Q. What statistical approaches validate reproducibility in ethyl dihydrogen phosphate synthesis yields?

Perform triplicate syntheses and analyze variance (ANOVA) to identify batch-to-batch inconsistencies. Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, molar ratios). Cross-validate purity data via independent techniques (e.g., NMR vs. HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.